molecular formula C7H16ClNSi B13221024 (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride

(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride

Cat. No.: B13221024
M. Wt: 177.75 g/mol
InChI Key: VRFMYXAYAXMKFJ-UHFFFAOYSA-N
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Description

(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride is a chemical compound with the molecular formula C7H16ClNSi and a molecular weight of 177.75 g/mol . It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride typically involves the reaction of 4-bromobut-1-yne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, copper iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while coupling reactions can produce larger organic molecules with extended carbon chains.

Scientific Research Applications

(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group and the trimethylsilyl group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminobut-1-yn-1-yl)trimethylsilane hydrochloride is unique due to the presence of both an amino group and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H16ClNSi

Molecular Weight

177.75 g/mol

IUPAC Name

4-trimethylsilylbut-3-yn-1-amine;hydrochloride

InChI

InChI=1S/C7H15NSi.ClH/c1-9(2,3)7-5-4-6-8;/h4,6,8H2,1-3H3;1H

InChI Key

VRFMYXAYAXMKFJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCN.Cl

Origin of Product

United States

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